1-(4-Chlorobenzenesulfonyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
Description
This compound features a piperidine core substituted with two pharmacologically significant moieties:
- A 4-chlorobenzenesulfonyl group at position 1, which enhances binding affinity and metabolic stability due to its electron-withdrawing properties.
- A 1,2,4-oxadiazole ring at position 4, bearing a 2-fluorophenyl group. The oxadiazole acts as a bioisostere, improving resistance to enzymatic degradation, while the fluorine atom modulates electronic and steric interactions .
Such structural motifs are common in drug discovery, particularly for targets like serotonin receptors (5-HT) and antimicrobial agents, where sulfonamide and oxadiazole functionalities play critical roles .
Properties
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O3S/c20-14-5-7-15(8-6-14)28(25,26)24-11-9-13(10-12-24)19-22-18(23-27-19)16-3-1-2-4-17(16)21/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDRQGICSIBOCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Chlorobenzenesulfonyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Piperidine Introduction: The final step involves the nucleophilic substitution reaction where the piperidine ring is introduced to the sulfonyl-oxadiazole intermediate.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-Chlorobenzenesulfonyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the cleavage of the piperidine ring or modification of the oxadiazole ring.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
1-(4-Chlorobenzenesulfonyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with potential anti-inflammatory, anti-cancer, or anti-microbial properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biological targets.
Industrial Applications: The compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzenesulfonyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl and oxadiazole groups are known to interact with biological macromolecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the piperidine-oxadiazole core but differ in substituents, leading to variations in physicochemical and biological properties:
*Calculated based on molecular formula C₁₉H₁₇ClFN₃O₃S.
Physicochemical and Electronic Properties
- Chlorobenzenesulfonyl vs.
- Fluorophenyl Position : The 2-fluorophenyl substituent in the target compound introduces ortho-substitution effects, increasing steric hindrance compared to 3-fluorophenyl () or 4-fluorophenyl () derivatives. This may reduce rotational freedom but improve target selectivity .
- Methoxy vs. Chloro Substituents : The methoxy group in contributes to higher lipophilicity (logP ~3.5) compared to the chloro group (logP ~2.8), affecting membrane permeability.
Biological Activity
1-(4-Chlorobenzenesulfonyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological potential, focusing on its antibacterial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
This compound features a unique combination of functional groups:
- Sulfonyl group : Enhances solubility and bioactivity.
- Oxadiazole moiety : Known for its role in various biological activities.
- Piperidine ring : Associated with numerous pharmacological effects.
The molecular formula is with a molecular weight of 403.88 g/mol. The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Sulfonyl group | Enhances solubility and reactivity |
| Oxadiazole | Contributes to biological activity |
| Piperidine | Provides various pharmacological effects |
Antibacterial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, a series of synthesized oxadiazole derivatives demonstrated potent activity against various bacterial strains with IC50 values ranging from 2.14 µM to 6.28 µM compared to a reference standard (thiourea) with an IC50 of 21.25 µM .
Table 1: Antibacterial Activity of Related Compounds
| Compound | IC50 (µM) |
|---|---|
| This compound | TBD |
| Thiourea | 21.25 |
| Other derivatives | 2.14 - 6.28 |
Anticancer Activity
The compound also shows promise in cancer therapy. A study highlighted that piperidine derivatives can induce apoptosis in cancer cells and exhibit cytotoxicity comparable to established anticancer drugs like bleomycin . The mechanism involves the inhibition of cancer cell proliferation through various pathways.
Case Study: Cytotoxicity in Cancer Models
In a study involving FaDu hypopharyngeal tumor cells, the synthesized piperidine derivative exhibited enhanced cytotoxicity and apoptosis induction compared to controls . This suggests a potential role in developing new anticancer therapies.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for treating conditions like Alzheimer's disease and managing urea cycle disorders.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | AChE Inhibitor | TBD |
| Urease | Urease Inhibitor | TBD |
The enzyme inhibition profile indicates that this compound could be beneficial in therapeutic applications targeting neurological disorders and metabolic diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
